molecular formula C21H17BrN2O3 B3912212 N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide

N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide

Cat. No. B3912212
M. Wt: 425.3 g/mol
InChI Key: IZZJALZBTWXHIM-QGOAFFKASA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzylamino group, a carbonyl group, a vinyl group, and a furamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzylamino group could be introduced through a nucleophilic substitution reaction, while the carbonyl group could be introduced through a carbonylation reaction . The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylamino, carbonyl, vinyl, and furamide groups would likely result in a complex three-dimensional structure. The exact structure would depend on the specific arrangement of these groups and the presence of any additional substituents .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the benzylamino group could participate in nucleophilic substitution reactions, while the carbonyl group could participate in addition reactions . The vinyl group could participate in reactions involving the addition of nucleophiles to the carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is highly reactive, it could pose a risk of chemical burns or fire. If it is toxic, it could pose a risk of poisoning .

Future Directions

The future research directions for this compound could involve further studies of its properties and potential applications. For example, it could be studied for its potential use as a pharmaceutical, a catalyst, or a material in various industrial processes .

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-17-10-8-15(9-11-17)13-18(24-21(26)19-7-4-12-27-19)20(25)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZJALZBTWXHIM-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-3-(benzylamino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide
Reactant of Route 2
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N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide

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